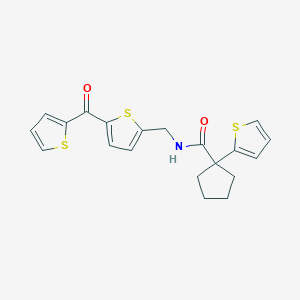

1-(thiophen-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Description

This compound features a cyclopentane core substituted with a thiophen-2-yl group at the 1-position. The amide nitrogen is linked to a methylene bridge connected to a 5-(thiophene-2-carbonyl)thiophen-2-yl moiety, creating a branched structure with two thiophene rings and a carbonyl group.

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S3/c22-18(15-5-3-11-24-15)16-8-7-14(26-16)13-21-19(23)20(9-1-2-10-20)17-6-4-12-25-17/h3-8,11-12H,1-2,9-10,13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUQZNPRXQCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features multiple thiophene rings and a cyclopentanecarboxamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors and other therapeutic targets.

Structural Overview

The compound's structure can be broken down into key components:

- Thiophene Rings : These contribute to the compound's electronic properties and interactions with biological targets.

- Cyclopentanecarboxamide Backbone : This structure is essential for the compound's biological activity, particularly in modulating enzyme activity and receptor signaling.

Research indicates that compounds with similar structures to this compound can interact with cannabinoid receptors, potentially influencing physiological responses related to pain, inflammation, and neuroprotection. The binding affinity of these compounds to cannabinoid receptors suggests a mechanism through which they may exert therapeutic effects in conditions linked to endocannabinoid signaling .

Cytotoxicity Studies

A study evaluating various thiophene derivatives, including those structurally related to our compound, demonstrated notable cytotoxic potential against different cancer cell lines. The results indicated varying IC50 values across prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines, highlighting the anticancer properties of similar compounds. For instance, certain derivatives exhibited IC50 values in the range of 14.62–65.41 µM compared to etoposide, a standard chemotherapeutic agent .

| Compound | PC-3 IC50 (µM) | NCI-H460 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|

| Compound A | 17.50 | 15.42 | 14.62 |

| Compound B | 29.31 | 27.54 | 25.73 |

| Etoposide | 17.15 | 14.28 | 13.34 |

Pharmacological Applications

The pharmacological implications of this compound extend beyond anticancer activity. Its structural features suggest potential applications in:

- Pain Management : By modulating cannabinoid receptor activity.

- Anti-inflammatory Effects : Through inhibition of pro-inflammatory pathways.

Studies have shown that similar thiophene-based compounds can significantly reduce inflammation in preclinical models, indicating a promising avenue for further research .

Spectral Analysis

Characterization of the compound through spectral analysis has revealed characteristic absorption bands associated with its functional groups:

- Amide C=O Stretching : Indicative of the amide bond present in the structure.

- Thiophene C=C Stretching : Reflecting the presence of thiophene moieties.

These spectral features are crucial for confirming the identity and purity of synthesized compounds during research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Amides

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structure : Simpler amide with a single thiophene ring and nitro-substituted phenyl group.

- Key Differences :

- Activity: Reported genotoxicity in mammalian cells, highlighting thiophene-carboxamide bioactivity .

MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) ()

- Structure : Imidazo-thiadiazole core with thiophene and oxane substituents.

- Key Differences :

- Heterocyclic core (imidazo-thiadiazole) vs. cyclopentane.

- Higher polarity due to oxane and amine groups.

Cyclopentane and Cyclopenta[b]thiophene Derivatives

N-Ethyl-N-(5-hydroxy-2-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide ()

- Structure: Cyclopenta[b]thiophene (fused ring system) with ethyl and phenolic substituents.

- Key Differences :

- Fused cyclopentane-thiophene system vs. separate cyclopentane and thiophene groups.

- Hydroxyphenyl group enhances hydrogen-bonding capacity.

- Physicochemical Properties : Higher lipophilicity compared to the target compound due to fused aromatic system .

Structural and Functional Analysis Table

Research Findings and Implications

- Lipophilicity : Dual thiophene groups increase logP values relative to simpler amides (e.g., ), suggesting better membrane permeability but possible toxicity risks.

- Synthetic Complexity : The branched structure may require multi-step synthesis, similar to ’s bis-amide derivatives, but with fewer steric challenges than fused systems ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.